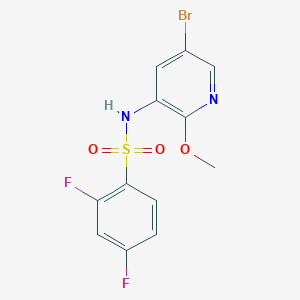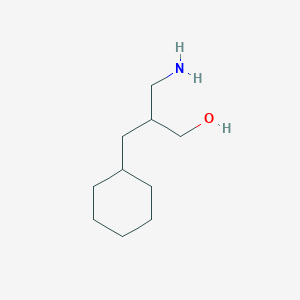
3-Amino-2-(cyclohexylmethyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(cyclohexylmethyl)propan-1-ol, also known as CHAMP, is an organic compound consisting of a cyclohexylmethyl group linked to an amine group. This compound has recently been gaining attention for its potential applications in scientific research and laboratory experiments. In
Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research has shown that certain derivatives of 3-amino-propan-1-ol, including compounds similar to 3-Amino-2-(cyclohexylmethyl)propan-1-ol, exhibit substantial cardioselectivity as beta-adrenoceptor blocking agents. These compounds were found to have a higher affinity for beta-1 adrenoceptors, particularly in rat ventricular muscle, indicating potential uses in cardiovascular therapeutics (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Inhibition of Carbon Steel Corrosion
Tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol (similar to this compound), have been studied for their role in inhibiting the corrosion of carbon steel. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and showing high inhibition efficiencies (Gao, Liang, & Wang, 2007).
Development of Poly(Ether Imine) Dendrimers
A study focused on the synthesis of poly(ether imine) dendrimers based on 3-amino-propan-1-ol, which is structurally related to this compound. These dendrimers were found to be non-toxic and hold potential for biological applications due to their ability to carry functional groups like alcohol, amine, nitrile, ester, or carboxylic acid (Krishna, Jain, Tatu, & Jayaraman, 2005).
Synthesis of Cyclic Polyamines for Drug and Gene Delivery
Another application involves the synthesis of cyclic polyamines from 3-amino-propan-1-ol, aiming at the development of multifunctional polycationic polyamines used in drug and gene delivery. This study highlighted the potential of utilizing various amino alcohols as substrates for the synthesis of polyamines (Cassimjee, Marin, & Berglund, 2012).
Propiedades
IUPAC Name |
2-(aminomethyl)-3-cyclohexylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHZSGGXVXGEAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

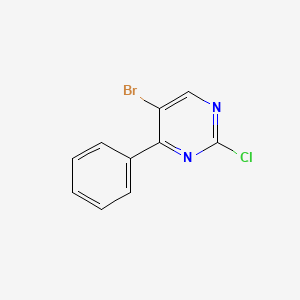

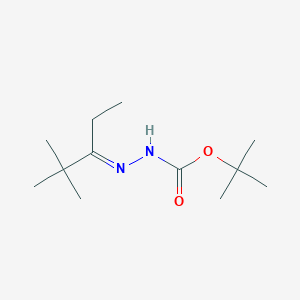
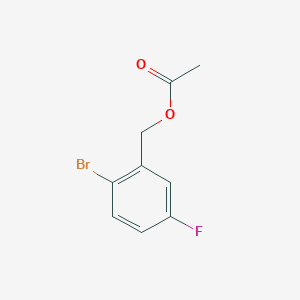
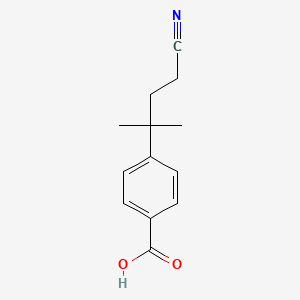
![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)
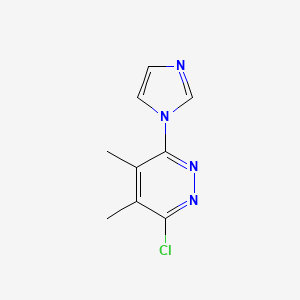
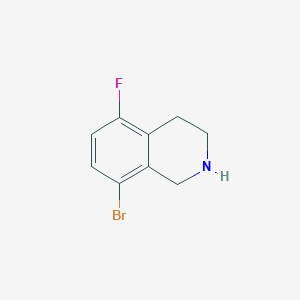
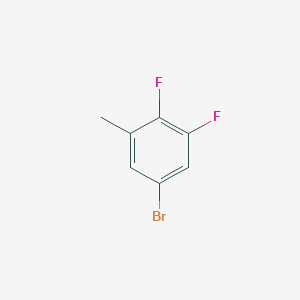
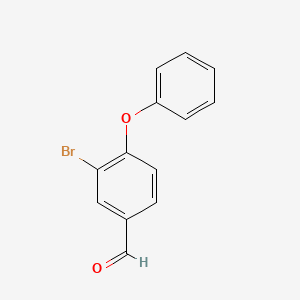

![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)
